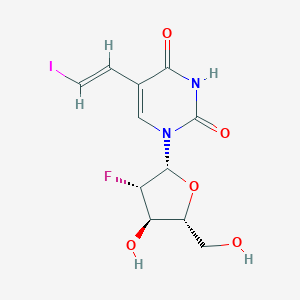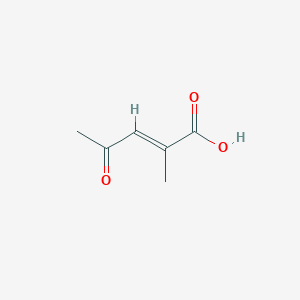
(E)-2-methyl-4-oxopent-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-methyl-4-oxo-2-pentenoic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a double bond between the second and third carbon atoms, a methyl group attached to the second carbon, and a ketone group on the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-4-oxo-2-pentenoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetic anhydride, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, the production of (2E)-2-methyl-4-oxo-2-pentenoic acid may involve the catalytic oxidation of 2-methyl-2-pentenoic acid. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(2E)-2-methyl-4-oxo-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of 2-methyl-4-oxo-2-pentenoic acid derivatives with additional carboxyl groups.
Reduction: Formation of 2-methyl-4-hydroxy-2-pentenoic acid.
Substitution: Formation of halogenated derivatives of (2E)-2-methyl-4-oxo-2-pentenoic acid.
科学研究应用
(2E)-2-methyl-4-oxo-2-pentenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the ketone and double bond in its structure allows it to participate in various biochemical reactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
(2E)-2-methyl-2-pentenoic acid: Similar structure but lacks the ketone group.
(2E)-4-oxo-2-pentenoic acid: Similar structure but lacks the methyl group.
(2E)-2-methyl-4-hydroxy-2-pentenoic acid: Similar structure but has a hydroxyl group instead of a ketone.
Uniqueness
(2E)-2-methyl-4-oxo-2-pentenoic acid is unique due to the combination of its double bond, methyl group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113105-24-1 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
InChI 键 |
YUICRCSHEOZHST-ONEGZZNKSA-N |
SMILES |
CC(=CC(=O)C)C(=O)O |
手性 SMILES |
C/C(=C\C(=O)C)/C(=O)O |
规范 SMILES |
CC(=CC(=O)C)C(=O)O |
同义词 |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


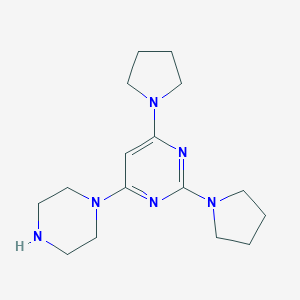
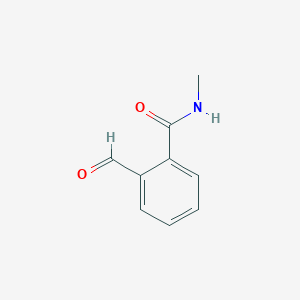

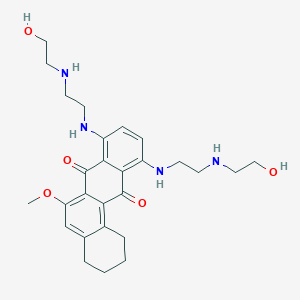

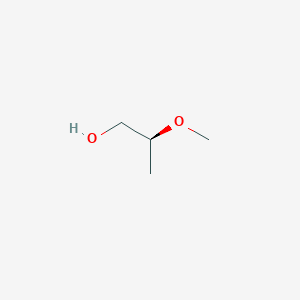
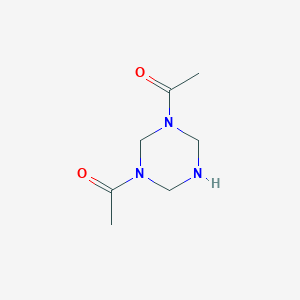
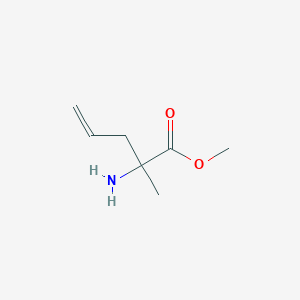
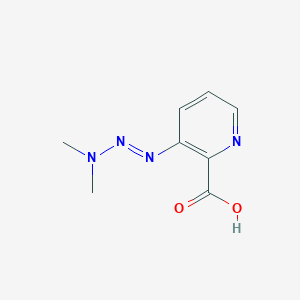
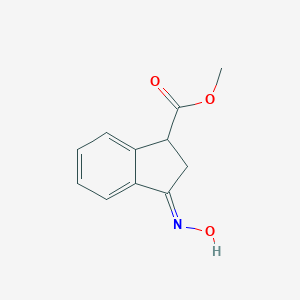
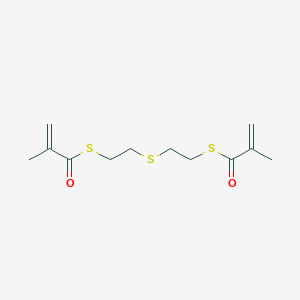
![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)
